molecular formula C22H14 B1504660 2-Phenylfluoranthene CAS No. 4914-78-7

2-Phenylfluoranthene

Cat. No. B1504660
CAS RN: 4914-78-7
M. Wt: 278.3 g/mol
InChI Key: JFNJAZGGEAAZNG-UHFFFAOYSA-N
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Description

2-Phenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of five fused rings. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. 2-Phenylfluoranthene has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Semiconductor Research

  • Oligomer Synthesis and Characterization : Synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, including 2,5-bis(4-n-perfluorooctylphenyl)thiophene and related compounds, has been explored for their potential as n-type semiconductors. These compounds show carrier mobilities ranging from ∼10-6 to ∼0.1 cm² V-¹ s-¹ in thin films, indicating their significance in semiconductor research (Facchetti et al., 2004).

Crystal Engineering

  • Fluorine Interactions in Organic Compounds : Research on the interactions of fluorine substituents in various organic compounds, including phenyl-perfluorophenyl stacking, highlights the role of weak synthons in influencing chemical, physical, and biological properties. This is particularly relevant in life science and solid-state materials (Reichenbächer et al., 2005).

Complex Uranium Chemistry

  • Fluorinated Diarylamide Complexes : The use of fluorinated diarylamines such as HNPhPhF and HNPhF2 in preparing complexes of uranium(III, IV) ions. These complexes demonstrate an interplay of F→U dative interactions and arene–arene interactions, crucial for the stabilization of otherwise unstable species and the formation of unique uranium complexes (Yin et al., 2013).

Organic Synthesis and Chemistry

  • Mechanisms of Covalent Coupling : Study of on-surface coupling mechanisms of dibromofluoranthene on Au(111) as a route for graphene nanoribbons synthesis. This research offers insights into the different reaction mechanisms for Br2FL compared to phenyl radicals, contributing to the field of organic synthesis and materials science (Nagoya et al., 2018).

Environmental Science and Atmospheric Chemistry

  • Nitrofluoranthene in Ambient Particulate Organic Matter : Identification and quantification of 2-nitrofluoranthene (2-NO2-FL) in particulate organic matter samples from polluted ambient air. This research suggests that fluoranthene and pyrene undergo chemical transformations in polluted atmospheres, which is significant for environmental science and atmospheric chemistry (Pitts et al., 1985).

Future Directions

: Koelmel, J. P., et al. (2022). FluoroMatch 2.0—making automated and comprehensive non-targeted PFAS annotation a reality. Analytical and Bioanalytical Chemistry, 414(5), 1201–1215. Link : NIST Chemistry WebBook. 2-phenylfluoranthene. Link : NIST Chemistry WebBook. Gas Chromatography Data for 2-phenylfluoranthene. Link

properties

IUPAC Name

2-phenylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-7-15(8-3-1)17-13-16-9-6-12-20-18-10-4-5-11-19(18)21(14-17)22(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNJAZGGEAAZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698617
Record name 2-Phenylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylfluoranthene

CAS RN

4914-78-7
Record name 2-Phenylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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